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Compound of Interest

Compound Name: Felodipine

Cat. No.: B1672334

Technical Support Center: Felodipine & CYP3A4
Inhibitor Interactions

Welcome to the technical support center for researchers investigating drug-drug interactions
(DDIs) with felodipine and cytochrome P450 3A4 (CYP3AA4) inhibitors. This resource provides
answers to frequently asked questions, troubleshooting guidance for common experimental
issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for felodipine and why is it susceptible to DDIs?

Al: Felodipine, a dihydropyridine calcium channel blocker, is almost completely absorbed after
oral administration. However, it undergoes extensive first-pass metabolism, primarily mediated
by the cytochrome P450 3A4 (CYP3A4) enzyme located in the liver and intestines.[1][2][3] This
metabolic process converts felodipine to its main inactive metabolite, dehydrofelodipine.[2][4]
Due to this high first-pass effect, the oral bioavailability of felodipine is low, averaging only
about 15-20%. Because felodipine is a sensitive CYP3A4 substrate, its metabolism can be
significantly affected by other drugs that inhibit this enzyme, leading to a high potential for
clinically relevant drug-drug interactions.

Q2: How do CYP3A4 inhibitors affect the pharmacokinetics of felodipine?
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A2: Co-administration of a CYP3A4 inhibitor with felodipine blocks its primary metabolic
pathway. This inhibition of presystemic metabolism, particularly in the gut wall, leads to a
significant increase in felodipine's oral bioavailability. Consequently, researchers will observe a
substantial elevation in the plasma concentration of felodipine, reflected by a higher area
under the plasma concentration-time curve (AUC) and a greater peak plasma concentration
(Cmax). For example, potent inhibitors can increase the felodipine AUC by six-fold or more.
This elevated exposure can lead to an intensified pharmacodynamic response, including a
greater reduction in blood pressure and an increase in heart rate.

Q3: What are some common examples of potent CYP3A4 inhibitors that interact with
felodipine?

A3: Both pharmaceutical agents and natural compounds can act as potent CYP3A4 inhibitors.
Commonly cited examples in research and clinical practice include:

o Azole Antifungals: Itraconazole and ketoconazole are strong inhibitors that can dramatically
increase felodipine exposure. The concomitant use of these agents with felodipine is often
contraindicated.

o Grapefruit Juice: Components within grapefruit juice, such as furanocoumarins, are well-
known inhibitors of intestinal CYP3A4. Ingestion of grapefruit juice can triple the mean
plasma AUC of felodipine.

Quantitative Data Summary

The following table summarizes the pharmacokinetic impact of common CYP3A4 inhibitors on
felodipine.
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Change Change Change
L Inhibitor Felodipin in in in Referenc
Inhibitor - . -
Dose e Dose Felodipin Felodipin  Felodipin e
e Cmax e AUC eTs
200 mg ]
Itraconazol ] 5 mg single  ~8-fold ~6-fold ~2-fold
daily for 4 ) ) )
e dose increase increase increase
days
. . No
Grapefruit 5 mg single  ~4.0-fold ~2.9-fold o
) 250 mL ) ) significant
Juice dose increase increase
change
_ Not
Grapefruit 10 mg ER 173% 72% o
] 150 mL ] ] ) significantl
Juice single dose increase increase
y altered

Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve;
TY%: Elimination half-life; ER: Extended Release.

Visualized Pathways and Workflows

Felodipine Metabolic Pathway Inhibition

This diagram illustrates the metabolic conversion of felodipine to its inactive metabolite by

CYP3A4 and how this process is blocked by a CYP3A4 inhibitor.
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Hypothesis:
Test compound inhibits CYP3A4
In Vitro Screening:
CYP3A4 Inhibition Assay (IC50)

f significant inhibition
is observed

In Vivo PK Study:
Felodipine co-administered
with test compound

:

Data Analysis:
Compare PK parameters
(AUC, Cmax)

Conclusion:
Quantify DDI risk
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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cyp3a4-inhibitors-and-felodipine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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